molecular formula C30H34N2O6 B1192981 (3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone

(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone

Cat. No. B1192981
M. Wt: 518.61
InChI Key: LTTJGQBDGMNWHJ-SANMLTNESA-N
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Patent
US08765739B2

Procedure details

To a solution of the crude {3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone prepared in (8) in THF (10 mL) was added 1 N hydrochloric acid (5 mL). The reaction mixture was stirred at RT for 3 hr. The reaction mixture was quenched with aqueous 1 N NaOH and saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by preparative thin-layer chromatography (Developing solvent: chloroform/methanol=8/1) to give the title compound (0.30 g, 38%).
Name
{3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:41]=[CH:40][C:7]([CH2:8][O:9][C:10]3[CH:15]=[CH:14][C:13]([CH:16]4[CH2:19][N:18]([C:20]([C:22]5[CH:27]=[C:26]([CH2:28][O:29][CH2:30][C@@H:31]6[CH2:35][O:34]C(C)(C)[O:32]6)[CH:25]=[CH:24][N:23]=5)=[O:21])[CH2:17]4)=[CH:12][C:11]=3[O:38][CH3:39])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.C1(C2C=CC(COC3C=CC(C4CN(C(C5C=C([C@H](C6COC(C)(C)O6)OC)C=CN=5)=O)C4)=CC=3OC)=CC=2)CC1.Cl>O1CCCC1>[CH:1]1([C:4]2[CH:41]=[CH:40][C:7]([CH2:8][O:9][C:10]3[CH:15]=[CH:14][C:13]([CH:16]4[CH2:17][N:18]([C:20]([C:22]5[CH:27]=[C:26]([CH2:28][O:29][CH2:30][C@@H:31]([OH:32])[CH2:35][OH:34])[CH:25]=[CH:24][N:23]=5)=[O:21])[CH2:19]4)=[CH:12][C:11]=3[O:38][CH3:39])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
{3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)COC[C@H]2OC(OC2)(C)C)OC)C=C1
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)[C@@H](OC)C2OC(OC2)(C)C)OC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous 1 N NaOH and saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin-layer chromatography (Developing solvent: chloroform/methanol=8/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)COC[C@H](CO)O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.